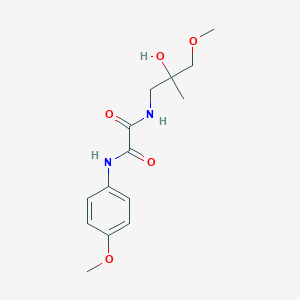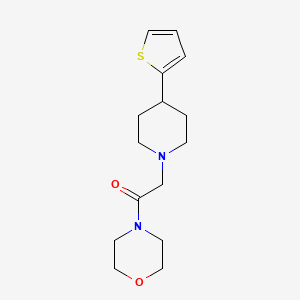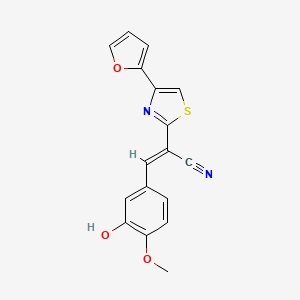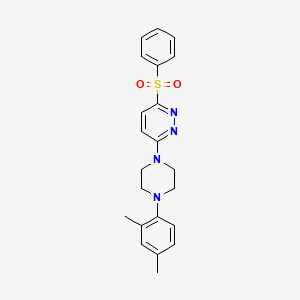
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide, also known as HOMOPO-AM, is a small molecule that has gained attention for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
作用机制
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide binds to the active site of PTP1B and forms a covalent bond with a cysteine residue, resulting in irreversible inhibition of the enzyme. This mechanism of action is unique compared to other PTP1B inhibitors, which typically bind reversibly to the enzyme.
Biochemical and Physiological Effects
Studies have shown that N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide can improve insulin sensitivity and glucose tolerance in obese and diabetic mice. It has also been found to reduce hepatic glucose production and improve lipid metabolism. These effects make N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide a promising candidate for the development of new treatments for type 2 diabetes and other metabolic disorders.
实验室实验的优点和局限性
One advantage of using N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide in lab experiments is its high selectivity for PTP1B, which minimizes off-target effects. However, its irreversible mechanism of action can make it difficult to study the effects of reversible PTP1B inhibition. Additionally, the synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide can be challenging and time-consuming, which may limit its availability for research purposes.
未来方向
There are several potential future directions for the use of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide in scientific research. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide. Another potential direction is the study of the effects of PTP1B inhibition on other metabolic pathways and diseases, such as obesity and non-alcoholic fatty liver disease. Finally, the use of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide as a tool for studying the role of PTP1B in insulin signaling and glucose metabolism could provide valuable insights into the pathogenesis of type 2 diabetes.
合成方法
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide involves the reaction of 4-methoxyphenylhydrazine with 2-hydroxy-3-methoxy-2-methylpropanal in the presence of a reducing agent. The resulting product is then reacted with oxalyl chloride to form the oxalamide.
科学研究应用
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential target for the treatment of type 2 diabetes.
属性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-4-6-11(21-3)7-5-10/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQSZKVHQZNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635589.png)


![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)

![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

